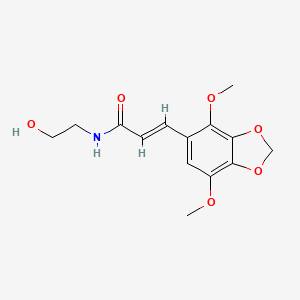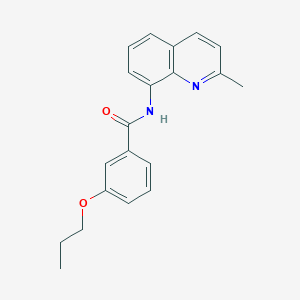
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring substituted with methoxy groups and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Enamide Formation: The enamide functional group can be introduced through the reaction of the benzodioxole derivative with an appropriate acyl chloride or anhydride, followed by the addition of an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the enamide moiety.
Reduction: Reduction reactions may target the double bond in the enamide group, converting it to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the benzodioxole ring and enamide group suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The methoxy and hydroxyl groups may enhance its solubility and bioavailability.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole ring could facilitate binding through π-π interactions, while the enamide group may participate in hydrogen bonding or covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.
(2E)-3-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-N-methylprop-2-enamide: Contains a methyl group instead of a hydroxyl group, potentially altering its biological activity.
Uniqueness
The presence of both methoxy and hydroxyl groups in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYETHYL)PROP-2-ENAMIDE makes it unique compared to similar compounds. These functional groups can influence its chemical reactivity, solubility, and potential biological activity.
Properties
Molecular Formula |
C14H17NO6 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C14H17NO6/c1-18-10-7-9(3-4-11(17)15-5-6-16)12(19-2)14-13(10)20-8-21-14/h3-4,7,16H,5-6,8H2,1-2H3,(H,15,17)/b4-3+ |
InChI Key |
IKAIZFXKYVYJRG-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)/C=C/C(=O)NCCO)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=CC(=O)NCCO)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(2-methylphenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11467668.png)
![3,5-Bis(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11467669.png)
![4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol](/img/structure/B11467673.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11467681.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11467682.png)
![5-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11467707.png)
![3-ethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11467716.png)
![5,7-dimethyl-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11467719.png)
![3-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11467729.png)
![2-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11467731.png)
![methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate](/img/structure/B11467735.png)

![2-amino-7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467745.png)
![1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine](/img/structure/B11467747.png)
